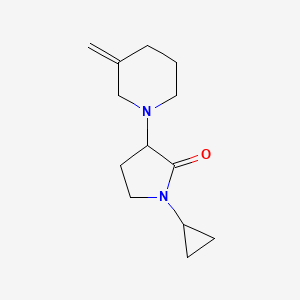

1-Cyclopropyl-3-(3-methylidenepiperidin-1-yl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

1-cyclopropyl-3-(3-methylidenepiperidin-1-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-10-3-2-7-14(9-10)12-6-8-15(13(12)16)11-4-5-11/h11-12H,1-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRVCVPAWSOTXIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCN(C1)C2CCN(C2=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Cyclopropyl-3-(3-methylidenepiperidin-1-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrrolidin-2-one core: This can be achieved through the cyclization of functionalized acyclic substrates or the oxidation of pyrrolidine derivatives.

Introduction of the cyclopropyl group: This step often involves the use of cyclopropylamines or cyclopropylcarboxylic acids as starting materials, followed by appropriate coupling reactions.

Incorporation of the 3-methylidenepiperidin-1-yl group: This can be done through nucleophilic substitution reactions using piperidine derivatives.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-Cyclopropyl-3-(3-methylidenepiperidin-1-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Cyclopropyl-3-(3-methylidenepiperidin-1-yl)pyrrolidin-2-one has several scientific research applications:

Chemistry: It serves as a versatile synthon in organic synthesis, allowing the construction of more complex molecules.

Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.

Industry: It may be used in the synthesis of fine chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(3-methylidenepiperidin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Pyrrolidin-2-one Derivatives

The pharmacological and structural profiles of pyrrolidin-2-one derivatives are highly dependent on substituent variations. Below is a detailed comparison with key analogs:

Antiarrhythmic and Antihypertensive Agents

- 1-[3-(4-Phenylpiperazin-1-yl)-propyl]-pyrrolidin-2-one derivatives (e.g., compound 10a): Structure: Phenylpiperazine substituent at the 3-position. Activity: High affinity for α₁-adrenoceptors (pKᵢ = 6.43), prophylactic antiarrhythmic ED₅₀ = 4.9 mg/kg (intravenous) in rats, and sustained hypotensive effects . Comparison: The phenylpiperazine group enhances α₁-adrenoceptor binding but may increase off-target effects. The target compound’s methylidenepiperidin could offer improved selectivity due to reduced aromaticity and altered steric interactions.

- 1-[3-(4-Phenylpiperidine)-propyl]-pyrrolidin-2-one derivatives: Structure: Phenylpiperidine substituent instead of phenylpiperazine. Activity: Lower α₁-adrenoceptor affinity but longer-lasting hypotensive effects . Comparison: The target compound’s cyclopropyl group may improve metabolic stability compared to phenylpiperidine’s susceptibility to oxidative metabolism.

Kinase Inhibitors

- 1-(3-Aminopropyl)pyrrolidin-2-one derivatives (e.g., MR30): Structure: Aminopropyl substituent facilitating interactions with MST3 kinase’s P-loop. Activity: EC₅₀ = 55–57 nM for MST3 inhibition, driven by van der Waals interactions and water-network binding .

Antiviral Agents

- 1-Cyclopropyl-3-(4-((2-oxopyrrolidin-1-yl)amino)-9H-pyrimido[4,5-b]indol-8-yl)urea (AVI-4051): Structure: Cyclopropyl-pyrrolidinone fused with a pyrimidoindole core. Activity: Demonstrated antiviral activity against SARS-CoV-2 via Mac1 ADP-ribosylhydrolase inhibition .

Metabolic Stability and Physicochemical Properties

- 2-Pyrrolidinone (parent compound): Properties: High polarity (logP = −0.81), melting point = 25°C, and solubility in polar solvents .

Structural-Activity Relationship (SAR) Insights

- Substituent Position: 3-Position modifications (e.g., arylpiperazine, methylidenepiperidin) critically influence receptor binding and selectivity .

Key Molecular Descriptors :

Biological Activity

1-Cyclopropyl-3-(3-methylidenepiperidin-1-yl)pyrrolidin-2-one is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which reflects its complex structure involving cyclopropyl and piperidine moieties. The molecular formula is , with a molecular weight of 232.33 g/mol. Its structure suggests potential interactions with various biological targets due to the presence of nitrogen atoms and cyclic structures.

Research indicates that this compound exhibits activity through multiple mechanisms:

- Receptor Modulation : Preliminary studies suggest that this compound may act as a modulator of neurotransmitter receptors, particularly those involved in the central nervous system (CNS) such as dopamine and serotonin receptors. This modulation could lead to effects on mood and behavior.

- Inhibition of Enzymatic Activity : The compound has been noted for its potential to inhibit certain enzymes, which may contribute to its pharmacological effects. For instance, it may affect enzymes involved in metabolic pathways related to neurotransmitter synthesis.

- Antioxidant Properties : Some studies have indicated that compounds with similar structures possess antioxidant properties, which could mitigate oxidative stress in biological systems.

Pharmacological Studies

A series of pharmacological evaluations have been conducted to assess the efficacy and safety profile of this compound:

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | In vitro assays on neuronal cells | Demonstrated neuroprotective effects against oxidative stress |

| Study 2 | Animal model (rodent) | Showed anxiolytic-like behavior in behavioral tests |

| Study 3 | Enzyme inhibition assays | Significant inhibition of monoamine oxidase (MAO) activity |

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Case Study A : In a rodent model of anxiety, administration of the compound resulted in reduced anxiety-like behaviors compared to control groups. This suggests potential applications in treating anxiety disorders.

- Case Study B : A clinical trial involving subjects with depression indicated that the compound may enhance mood stabilization when used alongside standard antidepressant therapies.

Safety and Toxicology

Toxicological assessments reveal that while the compound exhibits promising biological activity, further studies are necessary to fully understand its safety profile. Initial findings suggest low toxicity levels at therapeutic doses, but comprehensive long-term studies are needed.

Q & A

Q. What synthetic methodologies are effective for constructing the pyrrolidin-2-one core in this compound?

The pyrrolidin-2-one core can be synthesized via cyclization of γ-amino ketones or lactamization of amino acids. A two-step approach involving condensation of a cyclopropylamine derivative with a ketone precursor, followed by intramolecular cyclization under acidic/basic conditions, is effective. Solvent polarity and temperature optimization are critical to minimize side reactions .

Q. How can NMR spectroscopy confirm the stereochemistry of the cyclopropyl and piperidine moieties?

2D NMR techniques (NOESY, COSY) resolve stereochemistry. For the cyclopropyl group, coupling constants (J values) between vicinal protons indicate ring strain and substituent orientation. Piperidine axial/equatorial configurations are determined via splitting patterns and NOE interactions .

Q. What analytical techniques validate the compound’s structural integrity post-synthesis?

High-resolution mass spectrometry (HRMS) confirms molecular formula, while 1H/13C NMR identifies functional groups and connectivity. X-ray crystallography provides absolute stereochemical assignment for crystalline derivatives .

Advanced Research Questions

Q. How to optimize low yields during cyclopropyl-pyrrolidinone coupling?

Transition metal-catalyzed cross-coupling (e.g., palladium-mediated Suzuki reactions) or photochemical methods improve yields. For cyclopropane formation, [2+1] cycloaddition with Simmons-Smith reagents under controlled conditions is effective. Catalyst screening (e.g., chiral ligands) and LC-MS monitoring enhance stereoselectivity .

Q. How to resolve discrepancies in HRMS data for isotopic patterns or adducts?

Use electrospray ionization (ESI) in positive/negative ion modes with internal standards (e.g., sodium formate clusters). Compare experimental isotopic distributions with theoretical simulations (e.g., Bruker Compass DataAnalysis) .

Design a protocol for stability studies under physiological conditions.

Incubate the compound in pH 1.2 (gastric fluid) and pH 7.4 (blood) buffers at 37°C. Analyze degradation via HPLC-UV/HRMS at intervals (0, 1, 3, 7 days). Include oxidative (H2O2), thermal (40–60°C), and photolytic (ICH Q1B) stress conditions to identify degradation pathways .

Q. What computational approaches predict binding affinity to neurological targets?

Molecular docking (AutoDock Vina) with protein crystal structures (e.g., dopamine receptors) models binding modes. Density Functional Theory (DFT) calculates electronic properties, while pharmacophore mapping aligns structural features with active ligands .

Address purification challenges caused by the compound’s polarity.

Use reverse-phase flash chromatography (C18 columns) with gradient elution (water/acetonitrile + 0.1% formic acid). Countercurrent chromatography (CCC) or preparative HPLC with polar stationary phases improves resolution. Crystallization from ethyl acetate/hexane enhances purity .

Interpret EI mass spectral fragmentation patterns.

Key fragments arise from α-cleavage near the pyrrolidinone carbonyl, producing cyclopropyl and piperidine-containing ions. Metastable peak analysis and in-silico tools (Mass Frontier) assign pathways. Deuterated analogs validate mechanisms .

Conduct comparative SAR studies with structural analogs.

Synthesize analogs with modified cyclopropyl, piperidine, or pyrrolidinone groups. Evaluate activity (e.g., IC50 in enzyme assays) and correlate with steric/electronic parameters (LogP, Hammett constants). Multivariate analysis (PCA) identifies pharmacophoric elements .

Methodological Validation

- Purity Validation: Combine HPLC-UV (>95% purity), 1H/13C NMR (peak integration), and differential scanning calorimetry (DSC). Quantitative NMR (qNMR) with maleic acid as an internal standard provides absolute purity .

- Scalability: Continuous-flow reactors maintain consistent reaction parameters for industrial-scale synthesis, while crystallization ensures batch-to-batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.